

An In-depth Technical Guide to the Synthesis and Properties of Hexaaquacopper(II)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: hexaaquacopper(II)

Cat. No.: B1237508

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The **hexaaquacopper(II)** ion, $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$, is a coordination complex of significant interest across various scientific disciplines, including inorganic chemistry, materials science, and biochemistry. Its distinct electronic structure and reactivity make it a valuable subject of study and a versatile precursor in numerous applications. This technical guide provides a comprehensive overview of the synthesis, structure, and properties of the **hexaaquacopper(II)** ion, tailored for professionals in research and drug development.

Structure and Bonding

The **hexaaquacopper(II)** ion consists of a central copper(II) ion (Cu^{2+}) coordinated by six water molecules acting as ligands. The Cu^{2+} ion has a d^9 electronic configuration, which leads to a significant Jahn-Teller distortion of its otherwise octahedral geometry.^[1] This distortion results in a tetragonally elongated octahedron, with four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds.^[1] This structural feature is a direct consequence of the uneven distribution of electrons in the e_g orbitals and is a hallmark of many copper(II) complexes.

Table 1: Structural Properties of the **Hexaaquacopper(II)** Ion

Property	Value	Reference
Molecular Formula	$[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$	[1]
Coordination Geometry	Distorted Octahedral (Tetragonal Elongation)	[1]
Equatorial Cu-O Bond Length	1.95 - 2.01 Å	[1]
Axial Cu-O Bond Length	2.27 - 2.33 Å	[1]

Synthesis of Hexaaquacopper(II) Salts

The **hexaaquacopper(II)** ion is readily formed in aqueous solutions of copper(II) salts. The synthesis of these salts typically involves the reaction of a copper(II) source with the corresponding acid. Below are detailed experimental protocols for the synthesis of common **hexaaquacopper(II)** salts.

Experimental Protocol: Synthesis of Hexaaquacopper(II) Sulfate Pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)

This protocol describes the synthesis of copper(II) sulfate pentahydrate from copper(II) oxide.

Materials:

- Copper(II) oxide (CuO)
- Dilute sulfuric acid (H_2SO_4)
- Distilled water
- Beakers
- Stirring rod
- Heating plate
- Filtration apparatus (funnel, filter paper)

- Crystallizing dish

Procedure:

- In a beaker, warm a sufficient amount of dilute sulfuric acid.
- Gradually add small portions of copper(II) oxide to the warm sulfuric acid while stirring continuously. Continue adding copper(II) oxide until some of it remains undissolved, indicating the acid has been neutralized.
- Gently heat the solution to ensure the reaction is complete and to dissolve the maximum amount of the copper salt.
- Filter the hot solution to remove any unreacted copper(II) oxide and other insoluble impurities.
- Transfer the clear blue filtrate to a crystallizing dish.
- Allow the solution to cool slowly to room temperature. Blue crystals of copper(II) sulfate pentahydrate will start to form. For larger crystals, the cooling process should be as slow as possible.
- Once crystallization is complete, decant the mother liquor.
- Wash the crystals with a small amount of cold distilled water and then with a small amount of ethanol to facilitate drying.
- Carefully collect the crystals and dry them on a filter paper at room temperature.[2]

Experimental Protocol: Synthesis of Hexaaquacopper(II) Nitrate

Hydrated copper(II) nitrate can be prepared by reacting copper metal with nitric acid.[3]

Materials:

- Copper metal (turnings or wire)

- Nitric acid (HNO_3)
- Distilled water
- Fume hood
- Beaker
- Heating plate

Procedure (to be performed in a fume hood due to the evolution of toxic nitrogen dioxide gas):

- Place the copper metal in a beaker.
- Slowly add nitric acid to the copper. A vigorous reaction will occur, producing nitrogen dioxide gas.
- Once the reaction subsides, gently heat the solution to ensure all the copper has reacted.
- After the reaction is complete, the resulting blue solution contains **hexaaquacopper(II)** nitrate.
- The solution can be carefully evaporated to obtain crystals of hydrated copper(II) nitrate.

Experimental Protocol: Synthesis of Hexaaquacopper(II) Perchlorate

Copper(II) perchlorate can be synthesized by the reaction of copper(II) oxide with perchloric acid.^[4]

Materials:

- Copper(II) oxide (CuO)
- Perchloric acid (HClO_4)
- Distilled water

- Beaker
- Stirring rod

Procedure (handle perchloric acid with extreme caution as it is a strong oxidizing agent):

- In a beaker, dissolve copper(II) oxide in a stoichiometric amount of perchloric acid with gentle stirring.
- The reaction will produce a blue solution of copper(II) perchlorate.
- The solution can be concentrated by gentle heating and then cooled to obtain crystals of **hexaaquacopper(II)** perchlorate.

Physicochemical Properties

The **hexaaquacopper(II)** ion exhibits a range of characteristic physicochemical properties that are of interest to researchers.

Table 2: Physicochemical Properties of the **Hexaaquacopper(II)** Ion

Property	Value	Reference
Molar Mass	171.64 g/mol	[1]
Color	Blue	[1]
UV-Vis λ_{max}	~800 nm	[1]
Molar Absorptivity (ϵ) at λ_{max}	~10-12 L mol ⁻¹ cm ⁻¹	
Standard Enthalpy of Formation (aq)	+64.4 kJ/mol	[5]

Stability and Ligand Exchange Reactions

The water ligands in the **hexaaquacopper(II)** complex can be readily replaced by other ligands, a process known as ligand exchange. The stability of the resulting complexes is

quantified by their stability constants (K) or overall stability constants (β). A higher value indicates a more stable complex.

Table 3: Overall Stability Constants ($\log \beta$) for Selected Copper(II) Complexes

Ligand	Complex Formed (Simplified)	$\log \beta$	Reference
Ammonia (NH_3)	$[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})_2]^{2+}$	13.1	[6]
Chloride (Cl^-)	$[\text{CuCl}_4]^{2-}$	5.6	[6]
Ethylenediamine (en)	$[\text{Cu}(\text{en})_2]^{2+}$	18.7	[6]
EDTA $^{4-}$	$[\text{Cu}(\text{EDTA})]^{2-}$	18.8	[6]
Glycine	$[\text{Cu}(\text{gly})_2]$	15.04	
Oxalate (ox^{2-})	$[\text{Cu}(\text{ox})_2]^{2-}$	10.2	[7]

Spectroscopic Properties

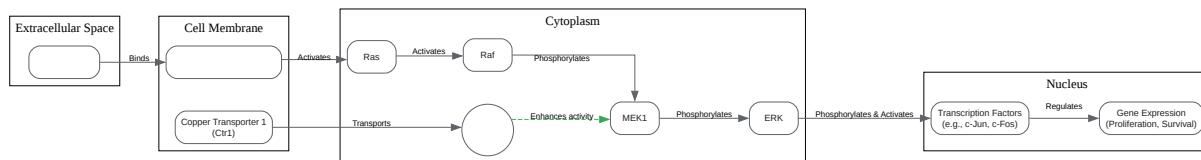
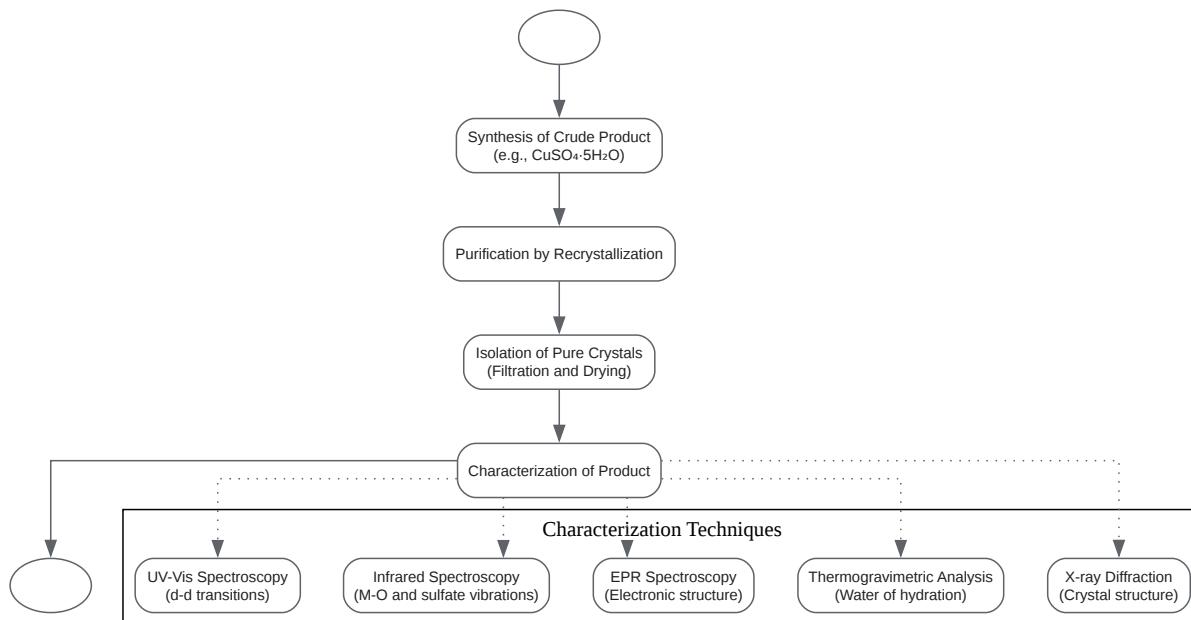

Spectroscopic techniques are invaluable for characterizing the **hexaaquacopper(II)** ion and its derivatives.

Table 4: Spectroscopic Data for the **Hexaaquacopper(II)** Ion

Technique	Parameter	Value	Reference
UV-Visible Spectroscopy	λ_{max}	~800 nm	[1]
Infrared (IR) Spectroscopy	Cu-O stretching frequency	~440 cm^{-1}	
Electron Paramagnetic Resonance (EPR)	g		
g_{\perp}	~2.08		[8]
A			

Role in Biological Signaling

Copper ions are essential micronutrients that play critical roles in various biological processes, including acting as modulators of cell signaling pathways.[\[9\]](#)[\[10\]](#) Copper is known to influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial for cell proliferation, differentiation, and survival.[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: The role of copper in the MAPK/ERK signaling pathway.

Experimental Workflow for Synthesis and Characterization

A typical workflow for the synthesis and characterization of a coordination complex like **hexaaquacopper(II)** sulfate is outlined below.

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis and characterization of a coordination compound.

Conclusion

The **hexaaquacopper(II)** ion is a fundamental coordination complex with well-defined, yet fascinating, structural and electronic properties. Its synthesis is straightforward, making it an accessible starting material for a wide array of chemical transformations. For researchers in drug development and related fields, a thorough understanding of its properties, including its stability and reactivity in ligand exchange reactions, is crucial for designing and developing new copper-based therapeutics and diagnostic agents. The involvement of copper in critical biological signaling pathways further underscores the importance of continued research into the chemistry and biology of this seemingly simple, yet remarkably versatile, metal complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. docsity.com [docsity.com]
- 2. learncbse.in [learncbse.in]
- 3. Probing the electronic structure of a copper(II) complex by CW- and pulse-EPR spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Heats of Formation Table for Cations and Anions [thoughtco.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. global.oup.com [global.oup.com]
- 8. EPR of Cu²⁺ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 9. byjus.com [byjus.com]
- 10. scribd.com [scribd.com]
- 11. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Properties of Hexaaquacopper(II)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237508#synthesis-and-properties-of-hexaaquacopper-ii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com